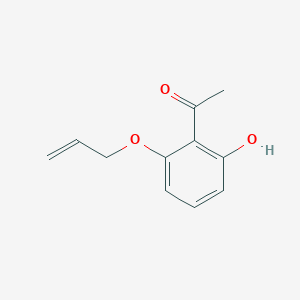

2'-(Allyloxy)-6'-hydroxyacetophenone

カタログ番号 B1333362

CAS番号:

23226-84-8

分子量: 192.21 g/mol

InChIキー: TUAFVBIAAHXPIS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its classification and main uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This includes the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用

-

Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

- Field : Organic Chemistry

- Application : This compound is synthesized from commercially available 2-allylphenol . The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .

- Methods : The synthesis started with the commercially available 2-allylphenol . Although the precedent literature uses Claisen rearrangement to install allyl groups into the benzene ring of phenols , an alternative route was taken .

- Results : This communication reports a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline .

-

Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

- Field : Physical Chemistry

- Application : The bond breaking/forming events along the intramolecular Diels–Alder (IMDA) reaction of this compound have been revealed within bonding evolution theory (BET) at the density functional theory level .

- Methods : The M05-2X functional with the cc-pVTZ basis set was used . The energy profiles and stationary points at the potential energy surface (PES) have been characterized .

- Results : The analysis of the results finds that this rearrangement can proceed along three alternative reaction pathways .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAFVBIAAHXPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379445 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Allyloxy)-6'-hydroxyacetophenone | |

CAS RN |

23226-84-8 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)